2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies
- Heterocyclic Ring Reactions : The compound is involved in reactions at the heterocyclic ring-carbon and nitrogen atoms, demonstrating potential as an intermediate for further chemical transformations (Levine, Chu, & Bardos, 1977).
- Isothiocyanate Reactions : It reacts with isothiocyanates to generate novel structures, suggesting its utility in the synthesis of diverse heterocyclic compounds (Klásek, Mrkvička, Lyčka, Mikšík, & Růžička, 2009).
- Antimicrobial Activity Synthesis : The compound's derivatives have been synthesized and evaluated for antimicrobial activities, showing potential applications in developing new antimicrobial agents (Vartale, Halikar, & Pawar, 2013).
Applications in Corrosion Inhibition
- Corrosion Inhibitors : Derivatives of the compound have been investigated as corrosion inhibitors for mild steel in acidic environments, indicating their potential industrial applications in protecting metals from corrosion (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
Catalysis and Ligand Applications
- Rhodium-Catalyzed Asymmetric Hydrogenation : The compound and its derivatives have been used as ligands in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their potential as chiral ligands in catalysis (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Environmental and Green Chemistry
- Water-Mediated Syntheses : The compound has been involved in one-pot, three-component syntheses in water, highlighting its role in promoting environmentally friendly chemical processes (Azizian, Delbari, & Yadollahzadeh, 2014).
properties
IUPAC Name |
2-butan-2-ylsulfanyl-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-4-12(2)29-22-24-20-19(21(27)25-22)17(13-7-5-8-14(11-13)28-3)18-15(23-20)9-6-10-16(18)26/h5,7-8,11-12,17H,4,6,9-10H2,1-3H3,(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWNWHVZDIOGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)OC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(sec-butylthio)-5-(3-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
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